molecular formula C23H22N4O2 B2475859 N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260951-67-4

N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2475859
CAS RN: 1260951-67-4
M. Wt: 386.455
InChI Key: YEIZDLPEJGRPJB-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has demonstrated the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, indicating potential applications in combating oxidative stress-related disorders. The study showcases the effect of hydrogen bonding on the self-assembly process, highlighting the importance of molecular architecture in designing functional materials (K. Chkirate et al., 2019).

Pharmacological Evaluation for Therapeutic Applications

Another area of application involves the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives. These compounds have been assessed for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest these derivatives hold promise for developing new therapeutic agents targeting various health conditions (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Derivatives of 1,3,4-oxadiazole, including those with structural similarities to the specified chemical, have been synthesized and evaluated for their antimicrobial and hemolytic activity. These studies indicate the potential of such compounds in developing new antimicrobial agents with selective toxicity profiles, highlighting the importance of molecular design in enhancing therapeutic efficacy and safety (Samreen Gul et al., 2017).

Anticancer Activity

Furthermore, certain derivatives have been designed, synthesized, and evaluated for their in vitro cytotoxic activity against cancer cell lines. This research points towards the potential of these compounds as anticancer agents, with specific derivatives showing appreciable cell growth inhibition. Such studies contribute to the ongoing search for more effective and targeted cancer therapies (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-8-10-19(11-9-16)22-25-23(29-26-22)20-7-4-12-27(20)15-21(28)24-14-18-6-3-5-17(2)13-18/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIZDLPEJGRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.